N-([2,3'-bifuran]-5-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide, which includes both furan and thiophene rings, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide typically involves the cyclization of precursor compounds. One common method includes the reaction of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . This reaction proceeds through a series of steps, including the formation of intermediate compounds and subsequent cyclization to yield the desired thiophene derivative.
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions and the use of catalytic systems. For example, nickel- and palladium-based catalytic systems are commonly used for the synthesis of thiophene-based conjugated polymers . These methods are optimized for large-scale production and involve the use of specific catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or furan rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiophene rings .
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activities of enzymes like Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are essential for RNA, DNA, and lipid biosynthesis . By inhibiting these enzymes, the compound can disrupt the growth and survival of certain bacterial strains, making it a potential candidate for antibacterial therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide include other thiophene derivatives, such as:
Thiophene-2-carboxamide derivatives: These compounds have similar structures and biological activities.
Thienothiophenes: These are annulated rings of two thiophene rings and have applications in pharmaceuticals and optoelectronics.
Uniqueness
The uniqueness of N-([2,3’-bifuran]-5-ylmethyl)thiophene-2-carboxamide lies in its bifuran and thiophene ring structure, which imparts distinct chemical and biological properties. This combination of rings allows for unique interactions with molecular targets and makes the compound valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-2-1-7-19-13)15-8-11-3-4-12(18-11)10-5-6-17-9-10/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKJVOLZBUUDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.